molecular formula C9H13O4P B13396098 Benzyl dimethyl phosphate CAS No. 67293-73-6

Benzyl dimethyl phosphate

Cat. No.: B13396098
CAS No.: 67293-73-6
M. Wt: 216.17 g/mol
InChI Key: VFKYXFWRQLWZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl Dimethyl Phosphate (CAS 67293-73-6) is an organophosphorus compound available for research and development purposes. The supplied product is intended For Research Use Only and is not classified for human or veterinary applications. Organophosphorus compounds are of significant interest in scientific research due to their utility as isosteric analogs of phosphate esters and their applications as key intermediates in various synthetic reactions, such as the formation of carbon-phosphorus (C-P) bonds . Researchers can employ this compound in the development of target-specific modulators for biological processes and in the synthesis of phosphonopeptides. The provided chemical is characterized by its molecular formula, C9H13O4P, and a molecular weight of 216.17 g/mol . For further technical details, including safety and handling information, please consult the relevant Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67293-73-6

Molecular Formula

C9H13O4P

Molecular Weight

216.17 g/mol

IUPAC Name

benzyl dimethyl phosphate

InChI

InChI=1S/C9H13O4P/c1-11-14(10,12-2)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

VFKYXFWRQLWZAI-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)OCC1=CC=CC=C1

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Benzyl Dimethyl Phosphate

Decomposition Pathways and Chemical Stability

Influence of Molecular Architecture on Decomposition (e.g., P-O vs P-N bonds in related systems)

The stability and decomposition pathways of organophosphorus compounds are significantly influenced by their molecular architecture, particularly the nature of the bonds to the central phosphorus atom. In systems related to benzyl (B1604629) dimethyl phosphate (B84403), the comparison between phosphorus-oxygen (P-O) and phosphorus-nitrogen (P-N) bonds is instructive.

The thermal stability of these bonds is a key factor in determining decomposition patterns. Generally, P-O bonds are thermodynamically more stable than P-N bonds. mdpi.comresearchgate.net This difference in bond energy dictates the preferential cleavage site under various conditions. For instance, in the hydrolysis of phosphoramidates (compounds containing a P-N bond) under alkaline conditions, cleavage of the P-O bond is often the principal pathway. researchgate.net Conversely, the P-N bond is notably susceptible to cleavage in acidic aqueous solutions. researchgate.net

The synthesis of molecules containing both P-O and P-N linkages can be challenging due to competitive reactions, highlighting the different reactivities conferred by these bonds. frontiersin.org In studies on flame retardants, the type of bond to phosphorus also affects the mechanism of action; P-O bonds are harder to pyrolyze than P-C bonds, influencing the release of active flame-inhibiting species like the PO• radical. researchgate.net

Table 1: Comparison of Average Bond Energies in Organophosphorus Systems

Bond Type Average Bond Energy (kJ/mol) General Reactivity Notes
P-O ~360 Thermodynamically stable; cleavage favored in alkaline hydrolysis of phosphoramidates. mdpi.comresearchgate.netresearchgate.net
P-N ~290 Less stable than P-O; susceptible to cleavage in acidic conditions. mdpi.comresearchgate.net

This interactive table is based on data from cited research articles.

Electrophilic and Nucleophilic Substitution Reactions at Phosphorus and Benzyl Centers

Benzyl dimethyl phosphate possesses two primary sites for substitution reactions: the electrophilic phosphorus center and the benzylic carbon atom. Nucleophiles can attack either the phosphorus atom, leading to P-O bond cleavage, or the benzylic carbon, resulting in C-O bond cleavage with the dimethyl phosphate anion acting as a leaving group. thieme-connect.de The prevailing mechanism depends on the nucleophile, reaction conditions, and substrate structure. thieme-connect.de

Reactions of phosphate esters with amine nucleophiles can proceed via two distinct pathways. thieme-connect.de

Attack at Phosphorus (O-P Cleavage): This is a direct nucleophilic substitution at the phosphorus atom, analogous to an SN2 reaction, involving a trigonal bipyramidal transition state. thieme-connect.de This pathway leads to the displacement of one of the ester groups (e.g., benzyloxy group).

Attack at Carbon (O-C Cleavage): In this SN2-type process, the amine attacks the electrophilic carbon of the ester substituent (the benzylic carbon in this case), with the phosphate diester acting as the leaving group. This pathway is particularly effective for deprotection of benzyl phosphates. thieme-connect.de

Studies on related systems, such as benzylphosphonamidic chlorides reacting with amines, show that the reaction mechanism can be sensitive to the steric bulk of the nucleophile. For example, the reaction with dimethylamine (B145610) is significantly faster than with the bulkier diethylamine. rsc.org In some cases, competition between a standard SN2(P) mechanism and an elimination-addition pathway has been observed. rsc.org Theoretical studies and kinetic data on the aminolysis of various chlorophosphates have been used to elucidate whether the mechanism is concerted or stepwise, often pointing to an associative-type transition state. sapub.org

The phosphate group can function as an effective directing group in various organic transformations, facilitating C-H bond activation at specific positions. researchgate.net This capability stems from the ability of the phosphate oxygen to coordinate to a metal catalyst, bringing the catalytic center into proximity with a targeted C-H bond.

For instance, a monophosphoric acid-directing group has been shown to enable palladium-catalyzed C-H bond arylation. researchgate.net In a related transformation involving a benzyl phosphate derivative, the phosphate group was utilized in the synthesis of dihydronaphthalenes. researchgate.net The utility of the phosphate directing group has also been demonstrated in rhodium-catalyzed vinylation of vinyl phosphates and in the synthesis of biaryls. researchgate.net This directing ability allows for regioselective functionalization that might be difficult to achieve otherwise.

Catalytic Roles in Reaction Kinetics and Selectivity

Transition metals are widely used to catalyze reactions involving organophosphates, enhancing reaction rates and controlling selectivity. Catalysts based on palladium, nickel, iron, and copper have been successfully employed in cross-coupling and substitution reactions where the phosphate moiety acts as a leaving group. researchgate.netmdpi.com

Palladium and Nickel Catalysis: Nickel-catalyzed Suzuki reactions of aryl diethyl phosphates have been shown to produce biaryls in high yields. researchgate.net Similarly, palladium catalysts facilitate Negishi coupling of cycloalkenyl diphenyl phosphates, where the coordination of a Lewis acid like aluminum chloride to the phosphate group is proposed to facilitate the oxidative addition of Pd(0) to the C–O bond. researchgate.net

Iron Catalysis: Iron(III) salts have been used to catalyze the azidation of benzylic acetates, which are analogous to benzyl phosphates, using trimethylsilyl (B98337) azide (B81097) (TMS-N₃) as the azide source. mdpi.com

Copper Catalysis: Copper-catalyzed reactions have been developed for site-selective benzylic C-H azidation, proceeding through a hydrogen atom transfer mechanism. mdpi.com

The combination of transition metals with chiral phosphoric acids has also emerged as a powerful strategy in asymmetric catalysis, enabling a variety of enantioselective transformations. sustech.edu.cn

Table 2: Examples of Transition-Metal Catalysis in Organophosphate Reactions

Catalyst System Reaction Type Substrate Type Key Finding
NiCl₂(PCy₃)₂ Suzuki Coupling Aryl (diethyl) phosphates High yields of substituted biaryls. researchgate.net
Pd(0) / AlCl₃ Negishi Coupling Cycloalkenyl diphenyl phosphates AlCl₃ coordination facilitates oxidative addition to the C-O bond. researchgate.net
Fe(OTf)₃ Azidation Benzylic Acetates Catalytic azidation using TMS-N₃. mdpi.com

This interactive table summarizes findings from the cited literature.

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases (e.g., aqueous and organic). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, enabling the reaction to proceed. phasetransfer.comcore.ac.uk

This methodology is particularly useful for reactions involving this compound, especially for nucleophilic substitutions at the benzylic carbon. For example, in a reaction with an aqueous solution of a nucleophile (like sodium cyanide), the phase-transfer catalyst would transport the nucleophilic anion into the organic phase where the this compound is dissolved, facilitating the SN2 reaction to displace the dimethyl phosphate group.

PTC has been successfully applied to analogous systems, such as the cyanation of benzyl chloride derivatives and the formation of thiophosphate esters from water-sensitive chloridothioates, achieving high yields. phasetransfer.com Asymmetric phase-transfer catalysis, using chiral catalysts derived from Cinchona alkaloids, has become a key method for the enantioselective alkylation of substrates like glycine (B1666218) esters to produce chiral α,α-disubstituted amino acids on an industrial scale. acs.org The principles of PTC allow for enhanced reaction rates, milder conditions, and the use of inexpensive inorganic bases and salts. phasetransfer.com

Advanced Spectroscopic Characterization of Benzyl Dimethyl Phosphate

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and structural features of a compound. researchgate.net When coupled with a separation technique like gas chromatography, it becomes an indispensable method for both qualitative and quantitative analysis. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like benzyl (B1604629) dimethyl phosphate (B84403). It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu The sample is first vaporized and separated into its components based on their boiling points and interactions with the chromatographic column. etamu.edu Each separated component then enters the mass spectrometer, where it is ionized and fragmented.

The purity of a benzyl dimethyl phosphate sample can be readily assessed from the resulting gas chromatogram, which plots detector response against retention time. A pure sample will ideally exhibit a single, sharp peak at a characteristic retention time. The presence of additional peaks indicates impurities, and the area under each peak is proportional to the relative amount of that component in the mixture. etamu.edu

Upon entering the mass spectrometer, molecules are typically ionized by high-energy electrons (Electron Ionization, EI), which causes them to fragment in a reproducible manner. This fragmentation pattern serves as a molecular "fingerprint" that is highly characteristic of the compound's structure. For this compound, the fragmentation is influenced by the presence of the benzyl group and the dimethyl phosphate core. Key fragmentation pathways for related benzyl esters and organophosphates include alpha-cleavage and rearrangements. ingentaconnect.com Expected fragmentation for this compound would likely involve:

Loss of the benzyl group: Cleavage of the benzylic C-O bond to produce the stable tropylium (B1234903) cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91.

Cleavage of the phosphate ester bonds: Loss of methoxy (B1213986) groups (-OCH₃) or formaldehyde (B43269) (CH₂O) from the dimethyl phosphate moiety. nih.gov

Rearrangements: Hydrogen transfers followed by fragmentation are common in phosphate esters. nih.gov

A mass spectrum of this compound would display the relative abundance of these fragment ions versus their m/z values, allowing for structural confirmation.

Table 1: Predicted GC-MS Fragmentation Data for this compound

Mass-to-Charge Ratio (m/z) Proposed Fragment Ion Formula of Fragment Notes
216 Molecular Ion [M]⁺ [C₉H₁₃O₄P]⁺ The parent ion, may be of low abundance in EI-MS.
125 [M - C₇H₇]⁺ [C₂H₆O₄P]⁺ Loss of the benzyl group.
109 [(CH₃O)₂PO]⁺ [C₂H₆O₃P]⁺ Dimethyl phosphate fragment.
91 [C₇H₇]⁺ [C₇H₇]⁺ Tropylium ion, often a base peak for benzyl compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray ionization mass spectrometry (ESI-MS) is a "soft" ionization technique that is particularly valuable for analyzing thermally unstable or non-volatile molecules without causing significant fragmentation. nih.govresearchgate.net This makes it an ideal method for unequivocally determining the molecular weight of this compound.

In ESI-MS, the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. nih.gov These ions are typically protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺, rather than the radical cations and fragments seen in EI-MS. nih.gov

For this compound (Molecular Formula: C₉H₁₃O₄P, Molecular Weight: 216.17 g/mol ), ESI-MS analysis in positive ion mode would be expected to produce a simple spectrum dominated by a peak corresponding to the protonated molecule at m/z 217.18. The presence of trace amounts of sodium or potassium salts in the sample or solvent would give rise to additional peaks for the respective adducts. The high sensitivity and minimal fragmentation of ESI-MS make it a powerful tool for confirming the molecular identity of the target compound, even in complex mixtures. mdpi.com

Table 2: Expected ESI-MS Molecular Ion Data for this compound

Ion Species Formula Calculated Mass-to-Charge Ratio (m/z)
Protonated Molecule [M+H]⁺ [C₉H₁₄O₄P]⁺ 217.06
Sodium Adduct [M+Na]⁺ [C₉H₁₃O₄PNa]⁺ 239.04
Potassium Adduct [M+K]⁺ [C₉H₁₃O₄PK]⁺ 255.01

X-ray Diffraction for Crystalline Structure Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms within a solid-state structure. uni-saarland.de This technique provides unambiguous proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. nih.gov

The process requires a suitable, high-quality single crystal of this compound. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffraction spots, the electron density throughout the unit cell can be mapped, and from this map, a model of the atomic structure is built and refined. uni-saarland.de

Table 3: Illustrative Crystal Data Parameters from an X-ray Diffraction Study (Data for a related dinuclear zinc(II) complex with diphenyl phosphate acs.org)

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 10.681
b (Å) 12.042
c (Å) 13.191
α (°) 74.63
β (°) 71.74
γ (°) 68.41
Volume (ų) 1476.4
Z (molecules per unit cell) 1

Note: This data is for a related diphenyl phosphate complex and is presented to illustrate the typical parameters obtained from an X-ray diffraction experiment. acs.org

Theoretical and Computational Investigations of Benzyl Dimethyl Phosphate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool to investigate the fundamental properties of molecules at the electronic level. A DFT study of benzyl (B1604629) dimethyl phosphate (B84403) would provide deep insights into its structure, stability, electronic properties, and reactivity. Such studies are typically performed using a specific functional (e.g., B3LYP, PBE0, M06-2X) and a basis set (e.g., 6-31G(d), 6-311++G(d,p), cc-pVTZ) that best suits the system under investigation.

Geometry Optimization and Conformational Energy Landscapes

A foundational step in any computational study is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state, known as the global minimum on the potential energy surface. For a flexible molecule like benzyl dimethyl phosphate, with rotatable bonds (e.g., C-O-P, O-P-O, Ph-CH₂), multiple local energy minima, or conformers, can exist.

Table 1: Hypothetical Optimized Geometrical Parameters for a Dominant Conformer of this compound (Note: This table is illustrative as specific data is unavailable in the literature.)

Parameter Bond/Angle Calculated Value
Bond Length P=O ~1.48 Å
Bond Length P-O(Me) ~1.60 Å
Bond Length P-O(Bn) ~1.61 Å
Bond Angle O=P-O ~115-118°
Bond Angle O-P-O ~100-105°

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

Analysis of the electronic structure provides insight into a molecule's reactivity and intermolecular interactions. Key components of this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap (ΔE): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity. pearson.com A small gap suggests the molecule is more reactive and polarizable, while a large gap indicates high kinetic stability. pearson.com For this compound, the HOMO would likely be localized on the electron-rich benzyl ring and phosphoryl oxygen, while the LUMO might be distributed over the phosphate group and the aromatic ring's antibonding orbitals.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting sites for electrophilic and nucleophilic attack. bldpharm.com In an MEP map of this compound, negative potential (typically colored red) would be expected around the electronegative phosphoryl oxygen, indicating a region susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms, particularly those of the methyl and benzyl groups.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic properties, which can aid in the structural elucidation and characterization of compounds.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts (for ¹H, ¹³C, ³¹P) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated absolute shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H/¹³C, phosphoric acid for ³¹P) calculated at the same level of theory. pearson.com Accurate prediction often requires considering solvent effects, typically through a Polarizable Continuum Model (PCM).

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of a geometry optimization procedure. These frequencies correspond to the infrared (IR) and Raman active modes of the molecule. Theoretical spectra can be generated and compared with experimental data to confirm structural assignments. Due to the harmonic approximation and other systematic errors, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental values. Key vibrational modes for this compound would include P=O stretching, P-O-C stretching, and various vibrations of the benzyl and methyl groups.

Atomic Charge Distribution and Electrostatic Properties (e.g., Mulliken Charge Analysis, Natural Population Analysis)

Understanding the distribution of electron density within a molecule is fundamental to explaining its polarity, electrostatic interactions, and reactivity. Several schemes exist to partition the total electron density among the constituent atoms to assign partial atomic charges.

Mulliken Charge Analysis: This is one of the oldest and computationally simplest methods. It partitions the overlap electron population equally between the two participating atoms. However, it is known to be highly sensitive to the choice of basis set.

Natural Population Analysis (NPA): Based on the Natural Bond Orbital (NBO) method, NPA provides a more robust and less basis-set-dependent description of atomic charges. It derives charges from the occupancies of natural atomic orbitals. For this compound, both methods would likely show a significant negative charge on the phosphoryl oxygen and a positive charge on the phosphorus atom, reflecting the polar nature of the P=O bond. The carbon atom of the benzyl group attached to the oxygen would also carry a partial positive charge.

Table 2: Hypothetical Atomic Charges for Selected Atoms in this compound (Note: This table is illustrative as specific data is unavailable in the literature. Values are in elementary charge units, e.)

Atom Mulliken Charge (e) Natural Population Analysis (NPA) Charge (e)
P +1.2 to +1.5 +1.6 to +1.9
O (phosphoryl) -0.6 to -0.8 -0.9 to -1.1
O (ester) -0.5 to -0.7 -0.6 to -0.8
C (benzyl CH₂) +0.1 to +0.2 +0.1 to +0.2

Chemical Reactivity Descriptors and Reaction Pathway Modeling

Conceptual DFT provides a framework for quantifying global and local reactivity through various descriptors derived from the electronic structure.

Reaction Pathway Modeling: DFT can be used to model chemical reactions, such as the hydrolysis of the phosphate ester bond. This involves locating the transition state (TS) structure connecting reactants and products and calculating the activation energy barrier. Such studies would clarify the mechanism of reaction, for example, whether it proceeds through an associative or dissociative pathway.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and solving Newton's equations of motion for every atom in the system.

This approach would allow for the investigation of:

Conformational Dynamics: Observing transitions between different stable conformers in solution and determining their relative populations and lifetimes.

Solvation Structure: Analyzing the arrangement of solvent molecules around the solute, particularly around the polar phosphate group and the nonpolar benzyl ring. This includes studying the number and lifetime of hydrogen bonds between water and the phosphoryl oxygen.

Transport Properties: Calculating properties like the diffusion coefficient of the molecule in a given solvent.

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For a molecule like this compound, a standard biomolecular force field (e.g., AMBER, CHARMM, GROMOS) with appropriate parameters for the phosphate group would be employed.

Investigation of Intermolecular Interactions and Aggregation Behavior

The molecular structure of this compound suggests the potential for a variety of intermolecular interactions that would govern its aggregation behavior in condensed phases. These interactions are crucial for understanding processes like crystal formation, liquid structure, and self-assembly. gatech.edu Key interactions expected for this compound include π-π stacking, hydrogen bonding, and dipole-dipole forces.

Molecular dynamics simulations on related compounds provide significant insights. For example, simulations of N-dodecyl-N,N-dimethyl-N-benzylammonium chloride, a molecule also featuring benzyl and dimethyl groups, have shown that the benzyl group plays a crucial role in the aggregation process. researchgate.netuo.edu.cu The analysis of molecular conformations in these simulations indicates a strong interaction between the benzyl group and hydrocarbon tails, suggesting that the aromatic ring can facilitate self-association through favorable van der Waals and π-π interactions. researchgate.netuo.edu.cu This suggests that the benzyl group in this compound could similarly promote aggregation by interacting with the benzyl or methyl groups of neighboring molecules.

The phosphate moiety is also a key contributor to intermolecular forces. Molecular dynamics studies on n-dodecyl phosphate aggregates have highlighted the importance of the phosphate group in forming hydrogen bonds, which are critical for stabilizing aggregate structures like bilayers. nih.gov For this compound, the phosphoryl oxygen (P=O) is a potent hydrogen bond acceptor, capable of interacting with hydrogen bond donors in its environment.

Theoretical studies on binary mixtures containing benzylamine (B48309) have further elucidated the nature of interactions involving the benzyl group, including CH—π dispersive interactions in addition to classical hydrogen bonding. researchgate.net The interplay of these various non-covalent forces dictates the supramolecular chemistry of the compound.

Table 1: Potential Intermolecular Interactions in this compound

Interaction Type Participating Moiety Description Reference
π-π Stacking Benzyl group Attraction between the aromatic rings of adjacent molecules, contributing to aggregation. gatech.edu
Hydrogen Bonding Phosphate group (P=O) The phosphoryl oxygen acts as a hydrogen bond acceptor, interacting with donor molecules. nih.gov
Dipole-Dipole Phosphate group (P=O, P-O) Interactions between the permanent dipoles associated with the polar phosphate group. gatech.edu
van der Waals Entire molecule London dispersion forces and dipole-induced dipole interactions contribute to overall cohesion. wisdomlib.org
CH-π Interactions Methyl groups and Benzyl ring Hydrogen atoms of the methyl groups can interact favorably with the π-electron cloud of the benzyl ring. researchgate.net

Simulations of Solvent Effects on Molecular Conformation

The conformation of a flexible molecule like this compound is expected to be significantly influenced by its solvent environment. Computational methods, particularly those employing a Polarizable Continuum Model (PCM), are adept at simulating these effects. researchgate.netnih.gov In the PCM approach, the solvent is modeled as a continuous medium with a specific dielectric constant, and the solute's charge distribution is polarized by this medium, providing a more realistic representation of its behavior in solution. researchgate.netnih.gov

Studies on organophosphorus compounds like glyphosate (B1671968) using DFT calculations with solvent models have demonstrated that the stability of different conformers can be highly dependent on solvent polarity. conicet.gov.ar For instance, zwitterionic forms can become more stable in polar solvents like water or DMSO due to favorable electrostatic interactions. conicet.gov.ar For this compound, the rotation around the C-O and P-O single bonds would be sensitive to the solvent. In polar solvents, conformations that maximize the molecular dipole moment might be favored, as this enhances the stabilizing solute-solvent electrostatic interactions. nih.gov

DFT studies on other molecules have shown that solvent can also influence bond lengths and angles, although these effects are generally less pronounced than conformational changes. researchgate.net Furthermore, the nature of chemical processes can be altered by the solvent. For example, in non-polar solvents, a homolytic hydrogen atom transfer might be favored, whereas, in polar solvents, a sequential proton loss electron transfer mechanism could become dominant. researchgate.net While this compound does not have easily abstractable protons, this principle highlights the profound impact of the solvent on molecular behavior.

Table 2: Predicted Solvent Effects on this compound Properties

Property Effect of Increasing Solvent Polarity Computational Method Reference
Conformational Stability Stabilization of more polar conformers. DFT with PCM/SMD conicet.gov.ar
Dipole Moment Increase in the calculated molecular dipole moment. DFT with PCM researchgate.net
Solvation Free Energy More negative (more favorable) solvation free energy. DFT with PCM researchgate.net
Bonding Parameters Minor changes in bond lengths and angles. DFT with PCM researchgate.net

Correlation of Theoretical and Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This correlation provides confidence in the computational predictions and can offer deeper insights into the experimental observations. For a molecule like this compound, key experimental data for comparison would include vibrational frequencies from Infrared (IR) and Raman spectroscopy, and chemical shifts from Nuclear Magnetic Resonance (NMR) spectroscopy.

In studies of related compounds, such as ethyl benzyl carbamates, researchers have successfully correlated vibrational frequencies calculated using DFT and Hartree-Fock (HF) methods with experimental IR spectra. scirp.orgresearchgate.net By applying scaling factors to the calculated frequencies, a strong agreement between theory and experiment can be achieved, allowing for definitive assignment of vibrational modes. scirp.org Similarly, for a novel N-benzyl compound, DFT calculations were used to predict molecular geometry and vibrational spectra, which were then compared with experimental FTIR data to confirm the synthesized structure. nih.gov

NMR spectroscopy is particularly powerful for structural elucidation. The chemical shifts of ¹H, ¹³C, and ³¹P nuclei are sensitive to the local electronic environment. Quantum chemical calculations can predict these chemical shifts. For organophosphorus compounds, calculating ³¹P NMR chemical shifts is a valuable tool. rsc.org Studies on diethyl (2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate, a complex benzyl phosphate derivative, demonstrate the comprehensive structural information that can be obtained from a combination of 1D and 2D NMR experiments (¹H, ¹³C, ³¹P, COSY, HSQC, and HMBC). researchgate.net Theoretical calculations of the NMR shielding tensors for this compound would allow for a direct comparison with such experimental data, aiding in the confirmation of its structure and conformation in solution. conicet.gov.ar

Table 3: Example of Theoretical vs. Experimental Data Correlation for a Related Compound (N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide)

Data Type Theoretical Value (Calculated) Experimental Value Method Reference
¹H NMR (δ, ppm) Calculated in DMSO Measured in DMSO-d6 GIAO/DFT nih.gov
¹³C NMR (δ, ppm) Calculated in DMSO Measured in DMSO-d6 GIAO/DFT nih.gov
FTIR (cm⁻¹) Scaled vibrational frequencies Measured frequencies DFT/B3LYP nih.gov
Bond Lengths (Å) Optimized geometry parameters X-ray crystallography data DFT/B3LYP nih.gov
**Bond Angles (°) ** Optimized geometry parameters X-ray crystallography data DFT/B3LYP nih.gov

Note: This table is illustrative and based on a related N-benzyl compound, as direct correlated data for this compound was not found.

Applications in Advanced Organic Synthesis and Materials Chemistry

Utilization as Synthetic Intermediates and Reagents

The structure of benzyl (B1604629) dimethyl phosphate (B84403) makes it a valuable precursor and reagent in the construction of complex molecular architectures. Its phosphate moiety can be strategically modified or displaced, and its benzyl group offers specific pathways for reactivity and removal.

Benzyl phosphates are frequently employed as intermediates in the synthesis of complex, polyfunctional molecules. Their stability and predictable reactivity allow for the introduction of a phosphate group, which can then be further elaborated. For instance, in the synthesis of biologically important molecules like inositol (B14025) phosphates, tetrabenzyl pyrophosphate is used to phosphorylate inositol derivatives, yielding dibenzyl phosphate esters. tandfonline.com These esters serve as key precursors that can be deprotected in later steps to reveal the final phosphorylated target. tandfonline.com

Similarly, benzyl-protected phosphate esters are synthesized as "caged" compounds, which can release biologically active phosphates upon a specific trigger, such as photoirradiation. beilstein-journals.org This strategy allows for the precise spatial and temporal control of the release of signaling molecules in biological systems. The synthesis of these caged compounds often involves the esterification of a hydroxyl group with a phosphoryl chloride derivative, where the benzyl group serves to temporarily mask the acidic phosphate protons.

The creation of carbon-phosphorus (C-P) bonds is fundamental in organophosphorus chemistry, and benzyl phosphate derivatives are central to several methods for achieving this transformation. rushim.ru Traditional methods like the Michaelis-Arbuzov and Michaelis-Becker reactions are cornerstone strategies for synthesizing phosphonates, which contain a direct C-P bond. nih.govfrontiersin.org

In the Michaelis-Arbuzov reaction, a trialkyl phosphite (B83602) (a P(III) compound) reacts with an alkyl halide. For example, the synthesis of p-cyano benzyl phosphate-O,O-diethyl ester involves the reaction of triethyl phosphite with p-cyano benzyl chloride. google.com This reaction proceeds through a phosphonium (B103445) intermediate to form the thermodynamically stable P(V) phosphonate. nih.govfrontiersin.org However, these conventional methods can suffer from drawbacks such as the need for high temperatures and the formation of product mixtures if the newly formed alkyl halide is reactive. nih.govfrontiersin.org

To address these limitations, modern catalytic systems have been developed. An efficient, sustainable protocol for synthesizing benzyl phosphonates utilizes a potassium iodide/potassium carbonate (KI/K₂CO₃) catalytic system in polyethylene glycol (PEG-400) as a benign solvent. nih.govfrontiersin.org This method allows the reaction to proceed smoothly at room temperature, avoiding volatile organic solvents and reactive metals. nih.govfrontiersin.org Palladium(0)-catalyzed cross-coupling reactions between H-phosphonate diesters and benzyl halides have also emerged as a powerful tool for C-P bond formation, expanding the scope and utility of these reactions. researchgate.net

ReactionReactantsProductKey Features
Michaelis-Arbuzov Trialkyl phosphite + Benzyl halideBenzyl phosphonateForms a stable P=O bond; can require high temperatures. nih.govfrontiersin.org
PEG/KI Catalyzed Dialkyl phosphite + Benzyl halideBenzyl phosphonateMild, room temperature conditions; sustainable solvent. nih.govfrontiersin.org
Pd(0) Catalyzed H-phosphonate diester + Benzyl halideBenzyl phosphonateEfficient cross-coupling; broad substrate scope. researchgate.net

Development of Novel Catalytic Systems Utilizing Phosphorus Moieties

Organophosphorus compounds are not only synthetic targets but also crucial components of catalytic systems. The phosphorus atom's ability to exist in various oxidation states and coordination environments makes it a versatile element in catalyst design. nih.gov While benzyl dimethyl phosphate itself is not typically a direct precursor for catalysts, the chemistry involved in its synthesis and manipulation is foundational to the development of phosphorus-based catalysts.

For instance, chiral phosphoric acids (CPAs), which are powerful catalysts for a wide range of enantioselective transformations, are structurally related to simple phosphate esters. nih.gov The development of these catalysts relies on synthetic methods used to create C-P and P-O bonds. The knowledge gained from studying the reactivity of compounds like benzyl phosphates informs the design of more complex catalytic structures.

Furthermore, phosphines, which are ubiquitous ligands in transition-metal catalysis, are often synthesized through reactions that create C-P bonds. beilstein-journals.org Catalytic systems involving palladium or nickel are frequently used to form benzylphosphonates, and these same metals are often coordinated to phosphine (B1218219) ligands in other catalytic applications. researchgate.netmdpi.com The interplay between the synthesis of organophosphorus compounds and their application in catalysis drives innovation, leading to the discovery of new reactions and more efficient, selective catalysts for organic synthesis. nih.gov

Applications in Material Science and Chemical Engineering

Role in Phosphorus-Based Flame Retardants (focus on decomposition mechanisms)

This compound, as an organophosphorus compound, is anticipated to function as a flame retardant primarily through condensed-phase mechanisms, a characteristic common to phosphate esters. nih.govnih.govspecificpolymers.com The effectiveness of phosphorus-based flame retardants is intrinsically linked to their thermal decomposition behavior within the polymer matrix during combustion. nih.gov When exposed to high temperatures, these compounds decompose to produce phosphorus-containing acids. nih.gov

The decomposition of phosphate esters like this compound in a degrading polymer matrix generates a phosphorus acid. nih.gov This acid acts as a catalyst, promoting crosslinking and the formation of a carbonaceous char layer on the polymer's surface. nih.gov This char layer serves as a physical barrier, insulating the underlying material from the heat of the flame and limiting the release of flammable volatile compounds that fuel combustion. nih.govresearchgate.net The primary fire retardant action is therefore considered to occur in the condensed phase, where the material is in its solid or molten state.

The general decomposition mechanism for organophosphorus flame retardants can be summarized in two main pathways:

Condensed-Phase Action: This is the most common mechanism for phosphate flame retardants. mdpi.com Upon heating, the phosphate decomposes to form phosphoric acid, which then dehydrates the polymer, leading to the formation of a stable, insulating char layer. researchgate.netmdpi.com This char layer limits the transfer of heat and flammable gases, thus suppressing the combustion process. nih.govresearchgate.net

Gas-Phase Action: Some phosphorus compounds can also exert a flame-retardant effect in the gas phase. nih.govmdpi.com They decompose into volatile phosphorus-containing radicals (such as PO• and PO₂•) that act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame. mdpi.comresearchgate.net This "flame inhibition" reduces the efficiency of combustion and helps to extinguish the flame. nih.gov

Components in Extraction Processes for Phosphorus Recovery (e.g., benzyl dimethyl amine in LLE)

In the realm of phosphorus recovery, particularly from industrial solutions and wastewater, solvent extraction techniques such as liquid-liquid extraction (LLE) have been explored. While the subject compound is this compound, it is crucial to note that the prominent compound utilized in research for this application is benzyl dimethyl amine (BDMA) . ustb.edu.cnustb.edu.cnresearchgate.netscirp.org This section will detail the role of benzyl dimethyl amine in LLE for phosphorus recovery, as it is the scientifically documented agent for this process.

The LLE process using BDMA is designed to selectively extract phosphorus from acidic aqueous solutions into an organic phase. ustb.edu.cnustb.edu.cn BDMA, dissolved in a diluent like kerosene (B1165875), acts as the extractant. ustb.edu.cnscirp.org The fundamental principle involves a chemical reaction between the BDMA in the organic phase and the phosphate species in the aqueous phase, forming a phosphate-extractant complex that is soluble in the organic solvent. scirp.org

The extraction efficiency of this process is influenced by several key parameters, as detailed in the table below.

ParameterEffect on Phosphorus Extraction EfficiencyReference Finding
BDMA ConcentrationIncreases with higher concentrationExtraction efficiency rose from 6% to approximately 94% as BDMA concentration increased from 0.05 to 0.5 mol·L⁻¹. ustb.edu.cn
TemperatureDecreases with higher temperatureThe process is exothermic, with efficiency declining as temperature rises from 20 to 50°C. ustb.edu.cn
Organic-to-Aqueous (O/A) Phase RatioIncreases with a higher O/A ratioEfficiency significantly increased from 66% to over 98% when the O/A ratio was varied from 1/3 to 3/1. ustb.edu.cn
Acidity (H₂SO₄)Optimal extraction occurs at specific aciditiesHigh concentrations of sulfuric acid (e.g., 4.0 mol·L⁻¹) are effective for stripping the phosphorus back into an aqueous phase for recovery. ustb.edu.cnustb.edu.cn

Studies have shown that the extracted species in the organic phase is a complex of three BDMA molecules per one molecule of phosphoric acid (3[BDMA]·[H₃PO₄]). ustb.edu.cn After the extraction, the phosphorus can be recovered from the loaded organic phase in a process called stripping. This is typically achieved by contacting the organic phase with a high-concentration acid solution, which reverses the extraction reaction and transfers the phosphorus back to a new aqueous phase, from which it can be further processed. ustb.edu.cnscirp.org This LLE process using benzyl dimethyl amine presents a sustainable route for recovering high-purity phosphorus from various industrial streams. ustb.edu.cn

Q & A

Q. What are the recommended methods for synthesizing benzyl dimethyl phosphate with high purity?

this compound can be synthesized through multi-step reactions involving phosphorylation and purification. For example:

  • Phosphorylation of benzyl alcohols : React benzyl alcohol derivatives with phosphorylating agents (e.g., dimethyl chlorophosphate) under anhydrous conditions. Intermediate purification via column chromatography or recrystallization is critical to remove unreacted starting materials .
  • Solid-phase synthesis : Silica-supported oligomeric benzyl phosphate (Si-OBP) systems enable controlled phosphorylation, reducing side reactions. This method requires characterization via FT-IR and NMR to confirm purity .
  • Safety note : Use inert atmospheres (N₂/Ar) and moisture-free solvents to prevent hydrolysis of phosphate intermediates .

Q. How should researchers handle and store this compound safely?

  • Handling : Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Use fume hoods due to potential vapor release during reactions .
  • Storage : Store in airtight containers under inert gas at −20°C to prevent degradation. Avoid contact with oxidizing agents or moisture .
  • Waste disposal : Segregate waste and collaborate with certified hazardous waste management services for incineration or neutralization .

Q. What spectroscopic techniques are effective for characterizing the structure of this compound?

  • Vibrational spectroscopy : Raman and FT-IR identify phosphate group vibrations (e.g., P=O stretching at ~1250 cm⁻¹, P-O-C bending at ~750 cm⁻¹). Isotopic labeling (e.g., deuterated analogs) aids in peak assignment .
  • NMR : ³¹P NMR distinguishes phosphate ester environments (δ ~0–5 ppm for dimethyl esters). ¹H/¹³C NMR resolves benzyl and methyl group signals .
  • XRD : For crystalline derivatives, X-ray diffraction confirms molecular geometry and hydrogen bonding patterns .

Advanced Research Questions

Q. How can computational chemistry aid in understanding the vibrational modes and conformational dynamics of this compound?

  • Ab initio calculations : Use software like Gaussian or ORCA to compute force fields and normal modes. Compare simulated spectra (e.g., at the B3LYP/6-31G* level) with experimental IR/Raman data to validate the gauche-gauche (g,g) conformation, which mimics nucleic acid phosphodiesters .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., water, DMSO) on conformational stability. MD trajectories reveal transient hydrogen bonds between phosphate oxygens and solvent molecules .

Q. What strategies optimize the catalytic efficiency of this compound derivatives in esterification reactions?

  • Catalyst design : Incorporate this compound into hybrid materials (e.g., silica-supported catalysts) to enhance surface area and recyclability. Optimize pore size to balance substrate diffusion and active site accessibility .
  • Reaction optimization : Apply uniform experimental design (UED) and data mining to screen variables (e.g., molar ratio of acid/alcohol, catalyst loading). For example, ammonium cerium phosphate catalysts achieved 85% benzyl acetate yield at 1:3 acid/alcohol ratio and 4 wt% catalyst .
  • Kinetic studies : Monitor reaction progress via GC-MS or HPLC to identify rate-limiting steps (e.g., acyl transfer vs. dehydration) .

Q. How do researchers address discrepancies in reported catalytic activities of this compound derivatives?

  • Controlled benchmarking : Standardize reaction conditions (temperature, solvent purity, substrate grade) across studies. For instance, trace moisture in solvents can hydrolyze phosphate esters, altering catalytic activity .
  • Advanced characterization : Use XPS or TEM to detect surface modifications (e.g., oxidation, leaching) in reused catalysts. Discrepancies may arise from structural degradation not evident in bulk analyses .
  • Meta-analysis : Compare data across studies using multivariate statistics to isolate variables (e.g., solvent polarity, steric effects) influencing activity .

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